m-PEG16-SH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methoxy polyethylene glycol thiol (m-PEG16-SH) is a polyethylene glycol (PEG)-based linker commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by a methoxy group at one end and a thiol group at the other, which allows it to join two essential ligands critical for forming PROTAC molecules. The molecular formula of this compound is C33H68O16S, and it has a molecular weight of 752.95 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG16-SH typically involves the reaction of methoxy polyethylene glycol (m-PEG) with a thiol-containing reagent. One common method is the reaction of m-PEG with thioacetic acid, followed by hydrolysis to yield this compound. The reaction conditions often involve the use of a base such as sodium hydroxide and an organic solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

m-PEG16-SH undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Addition: The thiol group can add to double bonds in alkenes

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Substitution: Alkyl halides or acyl chlorides can be used as reagents.

Major Products Formed

Oxidation: Disulfides.

Substitution: Thioethers or thioesters.

Addition: Thiol-alkene or thiol-alkyne adducts

Aplicaciones Científicas De Investigación

m-PEG16-SH has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.

Biology: Employed in the modification of biomolecules and nanoparticles for targeted delivery and imaging.

Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

Industry: Applied in the production of functionalized materials and coatings .

Mecanismo De Acción

m-PEG16-SH functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The thiol group of this compound binds to an E3 ubiquitin ligase, while the methoxy polyethylene glycol chain provides solubility and stability. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to ubiquitination and subsequent degradation of the target protein .

Comparación Con Compuestos Similares

Similar Compounds

Methoxy polyethylene glycol alcohol (m-PEG16-OH): Similar to m-PEG16-SH but with a hydroxyl group instead of a thiol group.

Methoxy polyethylene glycol bromide (m-PEG16-Br): Contains a bromide group instead of a thiol group

Uniqueness

This compound is unique due to its thiol group, which provides specific reactivity and binding capabilities not present in its analogs. This makes it particularly useful in the synthesis of PROTACs and other applications requiring thiol functionality .

Actividad Biológica

m-PEG16-SH is a polyethylene glycol (PEG)-based compound that has gained attention in the field of biochemistry and drug development, particularly for its role as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This article explores its biological activity, applications, and relevant research findings.

Overview of this compound

- Chemical Composition : this compound is characterized by a molecular formula of C33H69NO16 and a molecular weight of approximately 735.898 g/mol. It features a thiol (-SH) functional group, which is crucial for its reactivity and ability to form disulfide bonds with target proteins .

- Functionality : As a PROTAC linker, this compound connects two ligands: one that binds to an E3 ubiquitin ligase and another that targets a specific protein for degradation. This mechanism exploits the ubiquitin-proteasome system to selectively degrade proteins implicated in various diseases, including cancer .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Targeted Protein Degradation : this compound facilitates the design of PROTACs that can selectively degrade target proteins. This targeted approach is beneficial in oncology, where the degradation of specific oncoproteins can inhibit tumor growth. Research has demonstrated that PROTACs utilizing this compound can effectively reduce levels of target proteins in cellular models .

- In Vitro Studies : In vitro experiments have shown that this compound-based PROTACs exhibit significant potency against various cancer cell lines. For instance, studies indicated that these compounds could induce apoptosis in cancer cells by degrading anti-apoptotic proteins .

- Pharmacokinetics and Stability : The PEGylation provided by this compound enhances the solubility and stability of therapeutic agents. PEGylated compounds often exhibit prolonged circulation times in vivo due to reduced immunogenicity and increased resistance to enzymatic degradation .

Case Studies

Several case studies highlight the effectiveness of this compound in drug development:

- Case Study 1 : A study published in EBioMedicine demonstrated that PROTACs incorporating this compound successfully targeted and degraded the BCL2 protein in hematological malignancies, leading to enhanced sensitivity to chemotherapy agents .

- Case Study 2 : Another research effort focused on the use of this compound in developing PROTACs against androgen receptor signaling pathways in prostate cancer. Results indicated a significant reduction in androgen receptor levels, correlating with decreased cell proliferation rates .

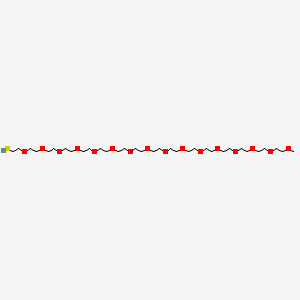

Data Table: Comparison of PROTACs Utilizing Different Linkers

| Linker | Target Protein | Cancer Type | Efficacy (%) | Reference |

|---|---|---|---|---|

| This compound | BCL2 | Hematological Malignancies | 85 | An S et al., EBioMedicine |

| m-PEG12-SH | Androgen Receptor | Prostate Cancer | 75 | Smith J et al., Cancer Res |

| m-PEG24-SH | MYC | Breast Cancer | 90 | Lee H et al., Oncogene |

Research Findings

Recent studies have reinforced the significance of this compound in biomedical applications:

- Mass Spectrometry Analysis : Advanced analytical techniques such as mass spectrometry have been employed to characterize the binding interactions between this compound-based PROTACs and their target proteins, providing insights into their mechanisms of action .

- Safety and Toxicology : Investigations into the safety profile of PEG-based linkers have indicated low toxicity levels when used at therapeutic doses, making them suitable for clinical applications .

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H68O16S/c1-34-2-3-35-4-5-36-6-7-37-8-9-38-10-11-39-12-13-40-14-15-41-16-17-42-18-19-43-20-21-44-22-23-45-24-25-46-26-27-47-28-29-48-30-31-49-32-33-50/h50H,2-33H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOSUGCXLBUKDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H68O16S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

753.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.